Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
Description
Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a benzyl ester at the 1-position. This compound is structurally characterized by its piperidine ring, which is substituted with fluorine at the 3-position and a Boc-amine at the 4-position. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules due to their stereochemical versatility and functional group compatibility .
Properties
IUPAC Name |
benzyl 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFDCMVFKTGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves fluorination of a hydroxyl group at the 3-position of a Boc-protected piperidine scaffold, followed by benzyl esterification.
Steps
-
Starting Material : 4-Amino-3-hydroxypiperidine.
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Boc Protection :
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Fluorination :
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Benzyl Esterification :
Advantages
-
High regioselectivity due to Boc group directing fluorination.
Ring-Closing Metathesis (RCM) Strategy
Method Overview
Constructs the piperidine ring via RCM, incorporating fluorine early in the synthesis.
Steps
-
Starting Material : Fluorinated diene precursor (e.g., 3-fluoro-N-Boc-allylamine).
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RCM Reaction :
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Benzyl Protection :
Advantages
Asymmetric Hydrogenation of Fluorinated Enamines
Method Overview
Enantioselective synthesis using rhodium-catalyzed hydrogenation of fluorinated tetrahydropyridines.
Steps
-
Substrate Preparation :
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Hydrogenation :
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Benzyl Ester Formation :
Advantages
One-Pot Debromination-Fluorination
Method Overview
Replaces a bromine atom with fluorine via nucleophilic substitution.
Steps
Limitations
-
Moderate yield due to competing elimination reactions.
Comparison of Methods
| Method | Key Reagent | Yield | ee (%) | PMI * |
|---|---|---|---|---|
| Fluorination of Hydroxyl | DAST | 85% | N/A | 120 |
| RCM | Grubbs II | 70% | N/A | 150 |
| Asymmetric Hydrogenation | Rh/Walphos 003 | 92% | >99 | 110 |
| Debromination-Fluorination | KF | 65% | N/A | 180 |
*Process Mass Intensity (PMI) = Total mass used / Mass of product.
Critical Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the carbonyl groups, leading to various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, hazards, and applications:
Key Structural and Functional Differences:
The Boc group enhances stability during synthetic steps, reducing undesired side reactions compared to unprotected amines .
Fluorination Patterns: Monofluorination at the 3-position (target compound) vs. 3,3-difluorination in the tert-butyl 4-(benzylamino) derivative . Fluorine’s electron-withdrawing effects influence ring conformation and metabolic stability.
Ester Functionalization: The benzyl ester in the target compound and Benzyl 4-aminopiperidine-1-carboxylate contrasts with the ethyl ester in Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate . Benzyl esters are typically cleaved under hydrogenolysis, enabling selective deprotection in multistep syntheses.
Hazard Profiles: Compounds with free amines (e.g., Benzyl 4-aminopiperidine-1-carboxylate ) lack comprehensive toxicological data, necessitating stringent safety protocols. In contrast, Boc-protected derivatives (e.g., target compound) are generally safer but may release hazardous intermediates upon decomposition.
Research Findings:
- Synthetic Utility: The tert-butyl 4-aminopiperidine-1-carboxylate scaffold (as in ) is frequently used to introduce chiral amines into drug candidates, with fluorination enhancing bioavailability and target binding .
- Safety Considerations : Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as low hazard, whereas analogs with reactive groups (e.g., -NH₂, -COOH) require specialized handling .
Biological Activity
Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (commonly referred to as Boc-3-F-Pip) is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by a fluorine atom at the 3rd position and a tert-butoxycarbonyl (Boc) protected amino group at the 4th position, positions it as a promising candidate in medicinal chemistry, particularly in developing treatments for central nervous system disorders.
Structural Overview
- Molecular Formula : C18H25FN2O4
- Molecular Weight : Approximately 352.41 g/mol
- Key Functional Groups :
- Piperidine ring
- Fluorine atom
- Boc-protected amino group
- Benzyl group
Synthesis
The synthesis of Boc-3-F-Pip typically involves several key reactions:
- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.
- Fluorination : Introduction of the fluorine atom using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Boc Protection : Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl).
- Benzylation : Benzylation of the nitrogen atom in the piperidine ring using benzyl bromide.
Biological Activity
Boc-3-F-Pip exhibits potential biological activity that can be categorized into several areas:
1. Medicinal Chemistry Applications
Boc-3-F-Pip serves as a crucial building block for synthesizing pharmaceutical compounds targeting various diseases, particularly those affecting the central nervous system. Its structural features enhance binding affinity and selectivity towards specific receptors and enzymes.
The compound's mechanism of action is primarily linked to its interactions with specific molecular targets, such as:
- Enzymes : It may inhibit certain enzymes involved in neurotransmitter regulation.
- Receptors : The compound's binding affinity is influenced by its lipophilicity due to the benzyl group, which facilitates interaction with hydrophobic pockets in target proteins.
3. Case Studies and Research Findings
Recent studies have explored the biological effects of piperidine derivatives similar to Boc-3-F-Pip, revealing significant findings:
Pharmacokinetics and Toxicology
Although specific pharmacokinetic data for Boc-3-F-Pip is limited, related studies suggest that modifications in structural components can lead to variations in solubility, metabolic stability, and bioavailability. Understanding these parameters is essential for predicting therapeutic efficacy and safety profiles.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and F NMR confirm stereochemistry and fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (252.28 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., 3R,4R configuration) .
Advanced Applications : - Dynamic NMR : Probes conformational flexibility of the piperidine ring .
What safety protocols are recommended for handling this compound?
Q. Basic Safety Measures
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Contradiction Resolution : - While some SDS reports list "no known hazards" , others caution against incomplete toxicological data. Mitigate risks via preclinical assays (e.g., Ames test for mutagenicity) .
How does the fluorine substituent influence the compound’s reactivity and biological activity?
Q. Advanced Mechanistic Insight
- Electronic Effects : Fluorine’s electronegativity enhances electrophilic reactivity, stabilizing transition states in nucleophilic substitutions .
- Biological Selectivity : Fluorine improves metabolic stability and binding affinity to targets like muscarinic acetylcholine receptors .
Methodological Validation : - Compare with non-fluorinated analogs via kinetic studies or docking simulations .
What is the impact of stereochemistry (3R,4R configuration) on pharmacological activity?
Q. Advanced Stereochemical Analysis
- Receptor Binding : The 3R,4R configuration induces steric complementarity with enzyme active sites, as shown in molecular dynamics simulations .
- Synthetic Control : Achieve enantiopurity via chiral auxiliaries or asymmetric hydrogenation .
Experimental Design : - Test enantiomers in in vitro assays (e.g., IC comparisons) to correlate stereochemistry with potency .
How can researchers resolve contradictions in toxicity data across literature sources?
Q. Advanced Data Reconciliation
- Tiered Testing : Conduct acute toxicity assays (OECD 423) and genotoxicity screens to fill data gaps .
- Literature Meta-Analysis : Cross-reference SDS entries with peer-reviewed studies to identify consensus or outliers .
What strategies are used to study interactions with biological targets?
Q. Advanced Pharmacological Methods
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors like GPCRs .
- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .
Case Study : - Preliminary data suggest modulation of neurotransmitter pathways via calcium flux assays .
How does this compound compare to analogs with halogen or methyl substitutions?
Q. Advanced Structure-Activity Relationship (SAR)
- Halogen Swapping : Replacing fluorine with chlorine reduces selectivity due to larger van der Waals radius .
- Methyl Groups : Increase lipophilicity but may hinder solubility, as shown in logP measurements .
SAR Workflow :
Synthesize analogs via parallel synthesis .
Screen in high-throughput assays for potency/solubility trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
